Thermo-Irreversible Gelation Threshold at 80°C: Curdlan vs. Agar and Gelatin
Curdlan forms a thermo-irreversible high-set gel when heated to ≥80°C, whereas agar and gelatin form only thermo-reversible gels that melt upon reheating [1]. This distinction is concentration-dependent: increasing curdlan concentration lowers the irreversible gel formation temperature below the standard 80°C threshold, a tunability absent in agar and gelatin systems [2].
| Evidence Dimension | Thermal reversibility of gel upon reheating |
|---|---|
| Target Compound Data | Thermo-irreversible (high-set gel, ≥80°C) |
| Comparator Or Baseline | Agar and gelatin: Thermo-reversible (melt upon reheating) |
| Quantified Difference | Qualitative categorical difference (irreversible vs. reversible) |
| Conditions | Aqueous suspension, heating to 80°C for curdlan; standard gelation conditions for agar and gelatin |
Why This Matters
This irreversibility enables curdlan-containing products to withstand retorting, frying, and microwave reheating without structural collapse—a critical procurement criterion for shelf-stable and ready-to-eat food manufacturing.
- [1] Nakao Y, et al. Curdlan: Properties and application to foods. J Food Sci. 1991; cited in Zhang H, et al. Rheological and thermal studies on gelling characteristics of curdlan. Food Hydrocoll. 1999;13(4):275-281. View Source
- [2] Zhang H, et al. Rheological and thermal studies on gelling characteristics of curdlan. Food Hydrocoll. 1999;13(4):275-281. View Source
